molecular formula C12H16BrNO B5728505 N-(2-bromophenyl)-2-ethylbutanamide

N-(2-bromophenyl)-2-ethylbutanamide

Cat. No.: B5728505
M. Wt: 270.17 g/mol
InChI Key: QMEFJRHSTUVOMJ-UHFFFAOYSA-N
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Description

Significance of Amide Scaffolds in Chemical Research and Advanced Material Science

Amide bonds are fundamental building blocks in chemistry and biology, most notably forming the backbone of peptides and proteins. pulsus.comnumberanalytics.com Their prevalence extends to a wide range of pharmaceuticals, natural products, and industrial materials like polymers. pulsus.compulsus.com The stability of the amide bond, coupled with its ability to participate in hydrogen bonding, makes it a crucial feature in drug design, influencing how a molecule interacts with biological targets. numberanalytics.comnumberanalytics.com In materials science, the amide linkage is integral to the structure of robust polymers such as nylon. researchgate.net The continuous development of new and more efficient methods for creating amide bonds remains a significant focus of research, aiming for more atom-economical and environmentally friendly processes. pulsus.comresearchgate.net

Role of Halogenated Aromatic Moieties in Synthetic Methodologies

Halogenated aromatic compounds are vital intermediates in organic synthesis. The presence of a halogen atom, such as bromine, on an aromatic ring provides a reactive handle for a variety of chemical transformations. mdpi.com These "haloarenes" are precursors for forming new carbon-carbon and carbon-heteroatom bonds through powerful reactions like cross-coupling catalysis. berkeley.edu The introduction of halogens can also influence a molecule's physical and biological properties, such as lipophilicity and metabolic stability, which is of particular interest in the development of agrochemicals and pharmaceuticals. bohrium.comnih.gov The regioselective introduction of halogens onto aromatic rings is a key strategy, with enzymatic methods gaining traction as "green chemistry" alternatives to traditional reagents. bohrium.comnih.gov

Overview of Research Trajectories for Complex Amide Structures Incorporating Aryl Halides

The synthesis of complex molecules that contain both an amide group and an aryl halide is a significant area of research. These structures serve as versatile building blocks for creating a diverse range of more complex molecules. For instance, the aryl halide portion can undergo metal-catalyzed cross-coupling reactions, while the amide group can be involved in various other transformations or contribute to the final properties of the target molecule. berkeley.edu Research in this area focuses on developing novel synthetic routes to these compounds and exploring their applications in medicinal chemistry and materials science. The ability to selectively modify different parts of the molecule allows for the fine-tuning of its properties for specific applications.

Chemical and Physical Properties of N-(2-bromophenyl)-2-ethylbutanamide

The specific properties of this compound are detailed in the table below, based on computed data.

PropertyValue
Molecular Formula C12H16BrNO
Molecular Weight 270.17 g/mol
IUPAC Name This compound
SMILES CCC(CC)C(=O)NC1=CC=CC=C1Br
InChI InChI=1S/C12H16BrNO/c1-3-9(4-2)12(15)14-11-8-6-5-7-10(11)13/h5-9H,3-4H2,1-2H3,(H,14,15)
InChIKey QMEFJRHSTUVOMJ-UHFFFAOYSA-N
Data sourced from PubChem. nih.gov

Synthesis of this compound

The synthesis of this compound would typically involve the formation of an amide bond between 2-bromoaniline (B46623) and 2-ethylbutyric acid or its activated derivative. A common method for forming such amide bonds is the reaction of an amine with an acyl chloride. In this case, 2-ethylbutyryl chloride would be reacted with 2-bromoaniline. This reaction is a standard and widely used method for the preparation of N-substituted amides.

Another approach could be the use of coupling reagents that facilitate the direct reaction between a carboxylic acid and an amine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently employed for this purpose. These methods are advantageous as they often proceed under mild conditions.

Research Applications and Findings

While specific research applications for this compound are not extensively documented in publicly available literature, its structure suggests its potential as an intermediate in organic synthesis. The presence of the bromo- and N-aryl-amide functionalities allows for a range of possible chemical modifications.

For instance, the bromine atom can serve as a site for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of various substituents at the 2-position of the phenyl ring, leading to the synthesis of a library of derivatives with potentially interesting biological or material properties.

The amide portion of the molecule can also be subject to chemical transformations, although the amide bond is generally quite stable. numberanalytics.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-bromophenyl)-2-ethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-3-9(4-2)12(15)14-11-8-6-5-7-10(11)13/h5-9H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEFJRHSTUVOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Reaction Mechanisms and Kinetics in the Formation and Transformation of N 2 Bromophenyl 2 Ethylbutanamide

Mechanistic Pathways of Amide Bond Formation

The formation of the amide bond in N-(2-bromophenyl)-2-ethylbutanamide typically proceeds through a nucleophilic acyl substitution reaction. This involves the reaction of an amine, 2-bromoaniline (B46623), with an activated derivative of 2-ethylbutanoic acid.

The general mechanism is a two-stage addition-elimination process. libretexts.org The nucleophilic amine attacks the electrophilic carbonyl carbon of the 2-ethylbutanoic acid derivative. This leads to the formation of a tetrahedral intermediate where the carbonyl carbon changes hybridization from sp² to sp³. libretexts.org Subsequently, this intermediate collapses, expelling the leaving group and reforming the carbon-oxygen double bond, yielding the final amide product. uci.edu

Acid-Catalyzed Mechanism: Under acidic conditions, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. byjus.com The amine then attacks the protonated carbonyl to form the tetrahedral intermediate. byjus.com A proton transfer occurs from the nucleophilic nitrogen to the leaving group, followed by the elimination of the protonated leaving group. byjus.com Finally, deprotonation of the resulting protonated amide yields the neutral this compound. byjus.com

Base-Promoted Mechanism: In a basic environment, a strong base can deprotonate the amine, making it a more potent nucleophile. However, more commonly, the reaction is carried out by reacting the amine with a more reactive acyl derivative like an acid chloride or anhydride. uomustansiriyah.edu.iq The nucleophilic amine directly attacks the carbonyl carbon to form a tetrahedral alkoxide intermediate. byjus.com This intermediate then collapses, ejecting the leaving group (e.g., a chloride ion) to form the amide. byjus.com For the reaction to proceed effectively, the incoming amine should generally be a stronger base than the leaving group. byjus.com

Modern synthetic methods often employ catalysts to facilitate amide bond formation directly from carboxylic acids and amines under milder conditions, avoiding the need for stoichiometric activating agents. catalyticamidation.info

Boronic Acid Catalysis: Boronic acids have emerged as effective catalysts for direct amidation. organic-chemistry.orgnih.gov Detailed studies and DFT calculations suggest that the mechanism does not proceed through a simple acyloxyboronate intermediate as previously thought. catalyticamidation.info Instead, the activation of the carboxylic acid likely involves the cooperative action of at least two boron atoms. catalyticamidation.info The formation of bridged B-X-B (where X is an oxygen or another atom) dimeric intermediates is proposed. catalyticamidation.info These intermediates are significantly lower in energy, which is consistent with the reactions occurring at ambient temperatures. catalyticamidation.info

Palladium-Catalyzed N-Arylation: The formation of the N-aryl bond can also be viewed through the lens of N-arylation reactions. Palladium catalysts are highly effective for coupling amides with aryl halides or triflates. acs.org In the catalytic cycle for the N-arylation of a secondary amide, key intermediates involve the palladium catalyst in various oxidation states. Computational studies on related systems suggest that the electron-deficient nature of the phosphine (B1218219) ligand is crucial for facilitating the binding of the amide to a LPd(II)(Ph)(X) intermediate, which is a critical step in the catalytic process. acs.org

Reaction Kinetics and Rate-Determining Steps in Bromination and Arylation Reactions

Kinetics of Bromination: The bromination of aromatic amines is typically a very fast reaction. rsc.org Kinetic studies on related aromatic amines show that the reaction rate decreases rapidly with increasing acid concentration. rsc.org This is because the protonated anilinium ion is much less reactive towards electrophilic attack than the free amine molecule. rsc.org The kinetics often show an inverse dependence on acidity. rsc.org

For the bromination of primary aromatic amines at low bromide ion concentrations, the rate-determining step is generally the reaction between molecular bromine and the un-dissociated amine. rsc.org At higher bromide concentrations, the decomposition of the Wheland intermediate (the sigma complex) can become partially rate-determining. rsc.org

Table 1: Factors Influencing Bromination Rate of Aromatic Amines

FactorObservationKinetic ImplicationSource
Acidity Rate decreases with increasing acid concentration.The reactive species is the free amine, not the protonated cation. rsc.org
Substrate Electron-donating groups activate the ring, increasing the rate.Stabilizes the Wheland intermediate. ijream.org
Bromide Ion Can alter the rate-determining step at high concentrations.Decomposition of the Wheland intermediate can become rate-limiting. rsc.org

Kinetics of Arylation: In palladium-catalyzed N-arylation reactions, the kinetics can be complex. For the Heck arylation of n-butylacrylate with 3-bromo-benzophenone, a related transformation, the reaction rate was found to be first order with respect to the catalyst concentration. researchgate.net The rate also showed a first-order dependence tending to zero-order with respect to the concentrations of the acrylate (B77674) and the base. researchgate.net Interestingly, the rate passed through a maximum with varying concentration of the aryl bromide. researchgate.net In some systems, kinetic studies have shown that the alkene coordination or migratory insertion step, rather than the oxidative addition of the aryl halide to the palladium center, is the rate-determining step. researchgate.net

Stereochemical Aspects of Amide Formation and Chiral Induction (if applicable to 2-ethylbutanamide's chiral center)

The 2-ethylbutanamide (B1267559) portion of the molecule does not possess a chiral center. However, if a chiral acyl group, such as that derived from an α-amino acid, were used, the stereochemistry of the reaction would be critical. For instance, α-chiral N-aryl amides are susceptible to epimerization (loss of stereochemical integrity) during synthesis. nih.gov

The choice of coupling reagents and reaction conditions is crucial to prevent racemization. For example, in the synthesis of an N-aryl amide from an N-aryl glycine (B1666218) derivative (which is prone to epimerization), using EDC/HOAt resulted in a product with only 65% enantiomeric excess (ee). nih.gov In contrast, employing DEPBT, a coupling reagent known to suppress racemization, improved the enantiomeric excess to 82% ee. nih.gov

In other advanced catalytic methods, such as a two-step transamidation enabled by nickel catalysis, it has been shown that products derived from amino acids can be obtained in >99% ee, indicating that no significant loss of stereochemical information occurs under those specific mild conditions. nih.gov The stereochemical outcome of a reaction is dictated by the mechanism; concerted reactions like the E2 elimination are often stereospecific, meaning a specific stereoisomer of the reactant will yield a specific stereoisomer of the product. youtube.comyoutube.comlibretexts.org While amide formation is not a concerted elimination, the principle that the mechanism dictates stereochemical outcome remains paramount. The tetrahedral intermediate in nucleophilic acyl substitution allows for bond rotation, but if the leaving group is expelled rapidly, the original stereochemistry can be retained.

Computational and Theoretical Analysis of Reaction Transition States

Computational chemistry provides powerful tools to investigate the transition states of reactions, which are high-energy, transient species that are difficult to study experimentally. researchgate.net

Amide Bond Formation: For a simple amide formation between a carboxylic acid and an amine, calculations can model the four-membered transition state. researchgate.net In this transition state, the new C-N and O-H bonds are partially formed, while the C-O and N-H bonds of the starting materials are partially broken. researchgate.net By calculating the energy barriers (activation energies) for different potential pathways, computational models can predict which reaction is likely to be faster. researchgate.net The pathway with the lower energy barrier for its rate-determining step will be the more probable route. researchgate.net

Catalytic Amidation: Density Functional Theory (DFT) calculations have been instrumental in refining the proposed mechanisms for catalytic amidation. For boronic acid-catalyzed reactions, DFT studies found that transition states involving dimeric boron intermediates are considerably lower in energy than those for a previously suggested acyloxyboronate mechanism, providing a more accurate picture of the reaction pathway. catalyticamidation.info

N-Arylation and Other Transformations: In the context of Pd-catalyzed N-arylation, computational studies have highlighted the role of the ligand in the catalytic cycle. They suggest that using an electron-deficient ligand is important for facilitating the binding of the amide to the palladium center, a key step for the reaction to proceed efficiently. acs.org Furthermore, modeling of "anomeric amides" has shown that during certain rearrangements, the amide resonance is largely lost in the transition state as the nitrogen lone pair twists away from alignment with the carbonyl π-system, a phenomenon that drives the reaction forward. mdpi.com

Table 2: Computationally Analyzed Parameters for Amide-Related Reactions

Reaction TypeSystem StudiedComputational FindingSignificanceSource
Catalytic Amidation Boronic acid catalysisPathways involving bridged B-X-B dimers are energetically favored.Explains high catalytic activity at ambient temperature. catalyticamidation.info
Pd-Catalyzed N-Arylation Acyclic secondary amidesElectron-deficient phosphine ligands facilitate amide binding to the Pd(II) intermediate.Guides rational catalyst and ligand design. acs.org
Anomeric Amide Rearrangement N-methoxy-N-dimethylaminoformamideAmide resonance is largely lost in the transition state due to twisting at the nitrogen atom.Explains the driving force for heteroatom rearrangement on nitrogen (HERON) reactions. mdpi.com
Amide Bond Formation CH₃C(O)OH + CH₃NH₂A four-member transition state is involved where C-N/O-H bonds form and C-O/N-H bonds break.Provides a fundamental model for the transition state of uncatalyzed amidation. researchgate.net

Chemical Transformations and Advanced Derivatization of N 2 Bromophenyl 2 Ethylbutanamide

Reactivity of the Bromine Atom

The carbon-bromine bond on the phenyl ring is the primary site for a host of powerful bond-forming reactions, enabling the introduction of diverse substituents and the elaboration of the core structure.

Cross-coupling reactions are fundamental tools in modern organic synthesis for creating carbon-carbon bonds. The aryl bromide moiety of N-(2-bromophenyl)-2-ethylbutanamide is well-suited for such transformations, typically employing a transition metal catalyst.

Palladium catalysts are preeminent in facilitating cross-coupling reactions due to their high efficiency, functional group tolerance, and the predictability of their catalytic cycles. For a substrate like this compound, several key palladium-catalyzed reactions can be employed to form new C-C bonds at the 2-position of the phenyl ring.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. It is one of the most widely used C-C bond-forming reactions due to the stability and low toxicity of the boron reagents. The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronate complex and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This reaction is a powerful method for the synthesis of substituted alkenes. The mechanism proceeds via oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent beta-hydride elimination to release the final product.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine). This method is highly effective for the synthesis of aryl-alkynes. The reaction mechanism involves separate, but interconnected, palladium and copper catalytic cycles.

Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System Base Solvent
Suzuki-Miyaura Aryl/Vinyl Boronic Acid Pd(PPh₃)₄ or Pd(OAc)₂/Ligand (e.g., SPhos, XPhos) K₂CO₃, Cs₂CO₃, K₃PO₄ Toluene (B28343)/H₂O, Dioxane, DMF
Heck Alkene (e.g., Styrene, Acrylate) Pd(OAc)₂, PdCl₂(PPh₃)₂ Et₃N, K₂CO₃ DMF, Acetonitrile (B52724)
Sonogashira Terminal Alkyne PdCl₂(PPh₃)₂ / CuI Et₃N, Piperidine THF, DMF

As a more earth-abundant and economical alternative to palladium, nickel catalysis has gained significant traction for cross-coupling reactions. Nickel catalysts can effectively couple aryl bromides with a range of partners, including alkyl halides in reductive cross-electrophile coupling reactions. These reactions often employ a nickel(II) precatalyst, a ligand such as a bipyridine derivative, and a stoichiometric reductant like zinc or manganese powder to generate the active Ni(0) species. A key mechanistic feature is the formation of an alkyl radical from the alkyl halide, which then combines with an organonickel intermediate.

Table 2: Representative Conditions for Nickel-Catalyzed Cross-Coupling

Reaction Type Coupling Partner Catalyst System Reductant Solvent
Reductive Coupling Alkyl Halide NiI₂ or NiCl₂(dme) / Ligand (e.g., 4,4'-dimethoxy-2,2'-bipyridine) Zn powder DMPU, DMA

Nucleophilic aromatic substitution (SNAr) typically requires the aromatic ring to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. Since this compound lacks such activating groups, the classical addition-elimination SNAr mechanism is generally not feasible.

However, substitution can be achieved under harsh conditions via an elimination-addition mechanism involving a benzyne intermediate . Treatment with a very strong base, such as sodium amide (NaNH₂) in liquid ammonia, can induce elimination of HBr to form a highly reactive benzyne. The nucleophile present in the reaction medium then adds to the benzyne, followed by protonation, to yield a mixture of substitution products.

The bromine atom can be replaced with a metal through halogen-metal exchange, transforming the electrophilic aryl bromide into a potent nucleophilic organometallic reagent.

Lithiation: Reaction with an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous ether solvent like THF or diethyl ether, can generate the corresponding aryllithium species. This powerful nucleophile can then be "quenched" by adding a variety of electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

Grignard Formation: The Grignard reagent is formed by reacting the aryl bromide with magnesium metal turnings in an anhydrous ether solvent such as THF or diethyl ether. This organomagnesium halide (ArMgBr) is a strong nucleophile and base that reacts with a wide array of electrophiles. The formation of Grignard reagents can sometimes have an induction period and requires strictly anhydrous conditions, as they are readily destroyed by water.

Table 3: Electrophilic Quenching of Organometallic Intermediates

Electrophile Reagent Example Resulting Functional Group
Carbon Dioxide CO₂ (gas or dry ice) Carboxylic Acid
Aldehydes/Ketones Formaldehyde, Acetaldehyde, Acetone Primary, Secondary, or Tertiary Alcohol
Esters Ethyl acetate Tertiary Alcohol (after double addition)
Alkyl Halides Methyl Iodide, Benzyl (B1604629) Bromide Alkylated Arene
Silyl Halides Trimethylsilyl chloride (TMSCl) Aryl Silane

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) at the Aryl Bromide Site[9],[10],

Transformations of the Amide Functional Group

The amide linkage in this compound is robust but can be transformed under specific reaction conditions, providing another avenue for molecular diversification.

Hydrolysis: The amide bond can be cleaved under either acidic or basic conditions. Heating with a strong aqueous acid (e.g., HCl, H₂SO₄) or a strong aqueous base (e.g., NaOH, KOH) will hydrolyze the amide to yield 2-bromoaniline (B46623) and 2-ethylbutanoic acid (or its carboxylate salt).

Reduction: A common transformation is the reduction of the amide carbonyl group. Powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄) in a solvent like THF, can reduce the amide to the corresponding secondary amine, N-(2-bromophenyl)-2-ethylbutylamine. This reaction effectively converts the C=O group into a CH₂ group.

Hydrolysis and Esterification Reactions

Hydrolysis: The amide bond can be cleaved under hydrolytic conditions, typically by heating with aqueous acid or base, to yield 2-bromoaniline and 2-ethylbutanoic acid. This reaction is fundamental for breaking down the amide structure and accessing its constituent carboxylic acid and amine components.

Esterification: While direct esterification of the amide is not a standard transformation, the carboxylic acid obtained from hydrolysis (2-ethylbutanoic acid) can be readily esterified using standard methods, such as Fischer esterification with an alcohol in the presence of an acid catalyst.

Reduction of the Amide Carbonyl

The carbonyl group of the amide in this compound can be reduced to a methylene (B1212753) group (-CH2-) to furnish the corresponding secondary amine, N-(2-bromophenyl)-2-ethylbutylamine. This transformation is typically achieved using powerful reducing agents.

ReagentConditionsProduct
Lithium Aluminum Hydride (LiAlH4)Typically in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. harvard.eduN-(2-bromophenyl)-2-ethylbutylamine
Borane (BH3)Often used as a complex with THF (BH3·THF) or dimethyl sulfide (B99878) (BH3·SMe2). harvard.eduN-(2-bromophenyl)-2-ethylbutylamine
SilanesIn the presence of a suitable catalyst, such as tris(pentafluorophenyl)boron, certain silanes can effectively reduce amides. organic-chemistry.orgN-(2-bromophenyl)-2-ethylbutylamine

This table presents common reagents for amide reduction. The optimal conditions may vary depending on the specific substrate and desired outcome.

Lithium aluminum hydride (LAH) is a potent and non-selective reducing agent capable of reducing a wide array of functional groups, including amides. harvard.edu Borane complexes offer a milder alternative and can exhibit greater chemoselectivity in the presence of other reducible functional groups. harvard.edu More recent methodologies have explored the use of silanes with catalysts, providing even milder and more selective reaction conditions. organic-chemistry.org

N-Alkylation and N-Acylation of the Amide Nitrogen

The nitrogen atom of the amide can, under certain conditions, act as a nucleophile, allowing for the introduction of alkyl or acyl groups.

N-Alkylation: Direct N-alkylation of secondary amides can be challenging. However, by first deprotonating the amide with a strong base to form the corresponding amidate anion, subsequent reaction with an alkyl halide can lead to the N-alkylated product. The choice of base and solvent is crucial to the success of this reaction. nih.gov For instance, the use of strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as N,N-dimethylformamide (DMF) can facilitate this transformation. nih.gov

N-Acylation: Similar to N-alkylation, N-acylation involves the reaction of the amide (or its corresponding amidate) with an acylating agent, such as an acid chloride or anhydride. This results in the formation of an imide derivative. This reaction can be used to introduce a second acyl group onto the nitrogen atom, further modifying the properties of the parent molecule.

Reactions at the α-Carbon of the Butanamide Chain

The carbon atom adjacent to the amide carbonyl group (the α-carbon) is another reactive site in this compound, primarily due to the acidity of the α-hydrogen.

Enolate Chemistry and Alkylation at the α-Position

The presence of the carbonyl group makes the α-hydrogen atom acidic and susceptible to removal by a strong base. libretexts.org This deprotonation generates a nucleophilic enolate intermediate. masterorganicchemistry.com

Enolate Formation: The formation of the enolate is a critical step. While enolates of amides are generally more difficult to form compared to those of ketones or esters, the use of a very strong, non-nucleophilic base like lithium diisopropylamide (LDA) can effectively deprotonate the α-carbon. masterorganicchemistry.comkhanacademy.org

α-Alkylation: Once formed, the enolate can react with various electrophiles. A common and synthetically useful reaction is the alkylation with an alkyl halide. This reaction proceeds via an SN2 mechanism and is most efficient with primary or allylic/benzylic halides. mnstate.edu This allows for the introduction of a new alkyl group at the α-position, leading to a more complex carbon skeleton.

StepReagent/ConditionIntermediate/Product
Enolate FormationLithium diisopropylamide (LDA) in an anhydrous, aprotic solvent (e.g., THF) at low temperature.Enolate of this compound
α-AlkylationAlkyl halide (e.g., methyl iodide, benzyl bromide)α-Alkylated this compound derivative

This table outlines the general steps for the α-alkylation of the amide.

Other Selective Functionalizations of the Alkyl Chain

Beyond alkylation, the alkyl chain of this compound can be functionalized in other ways, although these may require more specialized methods. Recent advances in catalysis have opened up new possibilities for the selective functionalization of alkyl chains. For instance, nickel-catalyzed methods have been developed for the branched-selective functionalization of related nitrogen-containing compounds. nih.gov While not directly reported for this compound, these modern synthetic strategies could potentially be adapted to achieve novel transformations on the butanamide chain.

Advanced Spectroscopic and Structural Characterization of N 2 Bromophenyl 2 Ethylbutanamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled tool for the elucidation of molecular structure in solution and the solid state. For N-(2-bromophenyl)-2-ethylbutanamide, a combination of one-dimensional and two-dimensional NMR techniques provides a complete assignment of its proton and carbon skeletons, confirms its purity, and offers insights into its three-dimensional arrangement.

¹H and ¹³C NMR for Structural Elucidation and Purity Assessment

The ¹H NMR spectrum of this compound provides the initial and most direct evidence for its proposed structure. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the 2-bromophenyl group and the aliphatic protons of the 2-ethylbutanoyl moiety. The chemical shifts (δ) of these protons are influenced by their local electronic environments. For instance, the protons on the aromatic ring will exhibit chemical shifts in the downfield region (typically δ 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the bromine atom and the amide group. The protons of the ethyl and butyl groups will appear in the upfield region (typically δ 0.8-2.5 ppm).

The integration of the proton signals allows for the determination of the relative number of protons in each environment, which should be consistent with the molecular formula C₁₂H₁₆BrNO. nih.gov Furthermore, the splitting patterns (multiplicity) of the signals, arising from spin-spin coupling between neighboring protons, provide crucial information about the connectivity of the atoms. For example, a triplet and a quartet pattern are often indicative of an ethyl group.

Complementing the proton data, the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, twelve distinct carbon signals are expected, corresponding to the twelve carbon atoms in its structure. The chemical shifts of the carbon atoms are also highly dependent on their electronic environment. The carbonyl carbon of the amide group will typically appear significantly downfield (δ 170-180 ppm), while the aromatic carbons will resonate in the δ 110-140 ppm range. The aliphatic carbons will be found in the upfield region of the spectrum. The effect of the electronegative bromine atom will cause a downfield shift for the carbon atom to which it is attached. docbrown.infodocbrown.info

Purity assessment is a critical application of both ¹H and ¹³C NMR. The presence of impurity signals in the spectra can be readily detected. By integrating the signals of the main compound and the impurities, a quantitative measure of purity can be obtained, a technique known as quantitative NMR (qNMR). researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.0115 - 140
Amide NH7.5 - 8.5-
Aliphatic CH2.0 - 2.545 - 55
Aliphatic CH₂1.4 - 1.820 - 30
Aliphatic CH₃0.8 - 1.210 - 15
Carbonyl C=O-170 - 175
C-Br-110 - 120

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides fundamental structural information, 2D NMR techniques are indispensable for unambiguously establishing the complete bonding network and spatial arrangement of atoms. slideshare.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between the methine proton of the 2-ethylbutanoyl group and the methylene (B1212753) protons of the two ethyl groups, confirming their connectivity. Similarly, correlations between adjacent aromatic protons would help in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduprinceton.edu The HSQC spectrum is crucial for assigning the carbon signals based on the already assigned proton signals. Each cross-peak in the HSQC spectrum represents a C-H bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.net The intensity of the NOESY cross-peaks is inversely proportional to the sixth power of the distance between the protons. This technique is invaluable for determining the stereochemistry and conformation of the molecule. For example, NOE correlations between the amide proton and specific protons on the 2-bromophenyl ring would provide information about the rotational conformation around the N-aryl bond.

Table 2: Key 2D NMR Correlations for this compound

2D NMR ExperimentCorrelating NucleiInformation Gained
COSY ¹H – ¹HJ-coupling (through-bond connectivity) of protons
HSQC ¹H – ¹³C (¹J)Direct one-bond C-H connectivity
HMBC ¹H – ¹³C (²⁻³J)Long-range C-H connectivity, piecing together molecular fragments
NOESY ¹H – ¹HThrough-space proximity of protons, conformational and stereochemical details

Solid-State NMR (SS-NMR) for Polymorphism and Conformation

While solution-state NMR provides information about the average structure of a molecule in a given solvent, solid-state NMR (SS-NMR) offers insights into the structure and dynamics of molecules in their solid, crystalline, or amorphous forms. This is particularly important for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

SS-NMR can be used to distinguish between different polymorphs of this compound by identifying differences in their ¹³C chemical shifts, which are highly sensitive to the local packing environment. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to enhance the signal of the less abundant ¹³C nuclei and to average out anisotropic interactions that broaden the spectral lines in the solid state. Furthermore, SS-NMR can provide information about the conformation of the molecule in the solid state, which may differ from its conformation in solution.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental composition of this compound. The calculated exact mass for the molecular formula C₁₂H₁₆BrNO is 269.04153 Da. nih.gov An experimental HRMS measurement that matches this value would provide strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide detailed structural information. The fragmentation pattern of this compound would be expected to show characteristic losses corresponding to different parts of the molecule.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/zPossible Fragment
269/271[M]⁺ (Molecular ion peak with bromine isotope pattern)
170/172[C₆H₆NBr]⁺
99[C₅H₉CO]⁺
71[C₄H₉]⁺
57[C₃H₅]⁺
29[C₂H₅]⁺

Note: The m/z values are for the most abundant isotopes and the presence of the bromine isotope pattern is a key identifier.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to identify functional groups and analyze the vibrational modes of a molecule. These methods provide a molecular fingerprint, allowing for detailed structural elucidation.

In the analysis of this compound, characteristic vibrational frequencies in the IR and Raman spectra confirm the presence of key functional groups. The IR spectrum of an amide, such as this compound, is distinguished by several key absorption bands. The N-H stretching vibration typically appears in the range of 3500-3100 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group, known as the Amide I band, is one of the most intense absorptions and is generally observed between 1680 and 1630 cm⁻¹. The Amide II band, resulting from a combination of N-H in-plane bending and C-N stretching vibrations, is found between 1570 and 1515 cm⁻¹.

For aromatic compounds containing a bromo-substituent, specific vibrations associated with the benzene (B151609) ring and the carbon-bromine bond are expected. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations within the ring occur in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is found in the fingerprint region, typically between 600 and 500 cm⁻¹.

While specific experimental IR and Raman data for this compound is not extensively published in the provided search results, data from related structures can provide valuable insights. For instance, the IR spectrum of a related pyrrole (B145914) derivative with a 4-bromophenyl group showed characteristic peaks at 3144 cm⁻¹ (N-H stretch) and in the 1740-1725 cm⁻¹ range for carbonyl stretches. nih.gov Raman spectroscopy of bromophenylphosphoranes has been used to identify P-Br and Br-Br vibrations, demonstrating the technique's utility in characterizing halogenated compounds. psu.edu The fingerprint region of the IR spectrum, from approximately 1500 to 400 cm⁻¹, contains a complex series of absorptions unique to the molecule, arising from various bending and stretching vibrations of the entire molecular skeleton. docbrown.info

Table 1: General Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
AmideN-H Stretch3500-3100
AmideC=O Stretch (Amide I)1680-1630
AmideN-H Bend, C-N Stretch (Amide II)1570-1515
Aromatic RingC-H Stretch>3000
Aromatic RingC=C Stretch1600-1450
AlkylC-H Stretch2960-2850
Bromo-AromaticC-Br Stretch600-500

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

Determination of Molecular Geometry and Conformation

While a specific crystal structure for this compound was not found in the provided search results, analysis of related bromophenyl-containing compounds reveals key structural features. For example, the crystal structure of a pyrrole derivative containing a 4-bromophenyl ring demonstrated that the plane of the bromophenyl ring is inclined relative to other ring systems in the molecule. nih.gov In another study of N-(chlorophenyl)pyridinecarboxamides, the dihedral angles between the substituted phenyl ring and the pyridine (B92270) ring were found to be crucial in defining the molecular conformation. dcu.ie

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The arrangement of molecules in the solid state is governed by a variety of intermolecular forces. In this compound, the amide group is a primary site for hydrogen bonding, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen serving as an acceptor. nih.gov This can lead to the formation of chains or dimeric structures in the crystal lattice.

In addition to classical hydrogen bonding, the bromine atom can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic atom, such as an oxygen or nitrogen from a neighboring molecule. Studies on other brominated organic compounds have shown the importance of C-Br···π and C-H···Br interactions in directing the crystal packing. dcu.ienih.gov For instance, in the crystal structure of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, C—Br⋯π interactions were observed to connect molecules into zigzag chains. nih.gov Analysis of N-(chlorophenyl)pyridinecarboxamides also highlighted the role of various intermolecular contacts, including those involving the halogen atom. dcu.ie A comprehensive crystallographic study of this compound would therefore be expected to reveal a complex network of hydrogen bonds, and potentially halogen bonds, that define its supramolecular architecture.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptor
Hydrogen BondN-H (Amide)O=C (Amide)
Halogen BondC-BrO=C, N (Amide), π-system (Aromatic Ring)
van der WaalsVariousVarious
C-H···πC-H (Alkyl/Aromatic)π-system (Aromatic Ring)

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used methods in analytical chemistry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. For a compound like this compound, reversed-phase HPLC (RP-HPLC) would be the most common approach. In RP-HPLC, a nonpolar stationary phase (often C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The separation is based on the hydrophobicity of the analytes; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. The development of an HPLC method for this compound would involve optimizing parameters such as the mobile phase composition (including the use of buffers or acid modifiers to control the ionization state of the analyte), flow rate, and column temperature to achieve good resolution and peak shape. sielc.comresearchgate.net This technique is crucial for assessing the purity of synthesized this compound and for quantifying it in various matrices. It can also be used to separate it from starting materials, byproducts, or potential isomers.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. nist.govnist.gov For this compound, which has a molecular weight of 270.17 g/mol , GC analysis is feasible provided the compound is sufficiently volatile and does not decompose at the temperatures used in the injection port and column. nih.gov

In a typical GC analysis, the sample is vaporized and swept by a carrier gas (e.g., helium or nitrogen) through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interactions with the stationary phase. A variety of capillary columns with different stationary phases (e.g., nonpolar polydimethylsiloxane (B3030410) or more polar phases) can be used to optimize the separation. researchgate.net GC, often coupled with a mass spectrometer (GC-MS), is an excellent method for purity determination and for identifying and quantifying volatile impurities. researchgate.net The retention time of the compound is a characteristic parameter under a specific set of GC conditions.

Table 3: Typical Chromatographic Conditions for Analysis of Amide Compounds

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Stationary Phase C18 or C8 silica (B1680970) gel (Reversed-Phase)Polydimethylsiloxane or Polyethylene glycol
Mobile/Carrier Phase Acetonitrile/Water or Methanol/Water mixtureHelium, Hydrogen, or Nitrogen
Detector UV-Vis (e.g., at 254 nm), Mass Spectrometer (MS)Flame Ionization Detector (FID), Mass Spectrometer (MS)
Typical Application Purity assessment, quantification, separation of non-volatile impuritiesSeparation of volatile compounds, impurity profiling

Theoretical and Computational Investigations of N 2 Bromophenyl 2 Ethylbutanamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric and electronic characteristics of molecules. For complex organic compounds like N-(2-bromophenyl)-2-ethylbutanamide, methods such as Density Functional Theory (DFT) and Ab Initio calculations offer a powerful lens to examine their properties.

In a typical DFT study, the geometry of the molecule is optimized to find its lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For a molecule like this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure.

The electronic structure is also elucidated through DFT, yielding information about the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are critical in understanding the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For the analog (E)-N'-(2-bromophenyl)-N-(2,6-diisopropylphenyl)formamidine, the calculated HOMO and LUMO energies were -5.97 eV and -0.85 eV, respectively, resulting in an energy gap of 5.12 eV. researchgate.net

A comparison of experimental and calculated geometric parameters for an analogous compound is often performed to validate the computational method. The table below presents such a comparison for (E)-N'-(2-bromophenyl)-N-(2,6-diisopropylphenyl)formamidine, demonstrating the high level of agreement typically achieved with DFT calculations at the B3LYP/6–311++G(d,p)[cc-PVTZ-PP] level of theory. researchgate.net

ParameterExperimental Value (Å or °)Calculated Value (Å or °)
Bond Lengths (Å)
C1-N11.3451.362
C1-N21.3211.339
C2-N21.4231.431
C8-N11.4121.425
Br1-C91.9011.913
Bond Angles (°)
N1-C1-N2118.9118.5
C1-N1-C8123.7124.1
C1-N2-C2121.5120.9
N1-C8-C9120.2120.5
Dihedral Angles (°)
N2-C1-N1-C8178.2179.1
C1-N1-C8-C9-12.3-11.9
C1-N2-C2-C385.486.2

Data for (E)-N'-(2-bromophenyl)-N-(2,6-diisopropylphenyl)formamidine from a study by Oladipo et al. (2023). researchgate.net

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC), can provide very accurate results, particularly for electronic properties.

For a molecule like this compound, ab initio calculations could be employed to obtain a more precise description of its electronic structure than that provided by DFT. For instance, Coupled Cluster with single, double, and perturbative triple excitations, denoted as CCSD(T), is often considered the "gold standard" in computational chemistry for its high accuracy in calculating energies. However, the computational cost of such methods is significantly higher than DFT, often limiting their application to smaller molecules or for benchmarking purposes. A systematic study could involve geometry optimization at a lower level of theory (like DFT) followed by single-point energy calculations at a higher ab initio level to refine the electronic energy.

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a flexible molecule like this compound are often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

The structure of this compound features several rotatable bonds, including the C-N amide bond and the C-C bond connecting the phenyl ring to the amide nitrogen. The rotation around the amide bond (C(O)-N) is known to have a relatively high energy barrier due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group. This restricted rotation can lead to the existence of distinct cis and trans conformers, with the trans conformer usually being more stable.

Rotation of the 2-bromophenyl group around the N-C(aryl) bond is another key conformational determinant. The energy of the molecule will vary as this bond rotates, influenced by steric hindrance between the bromine atom and the ethylbutanamide moiety, as well as by electronic effects. Computational methods can map the potential energy surface by systematically changing the dihedral angle of this bond and calculating the energy at each step. This allows for the identification of low-energy conformers and the determination of the rotational energy barriers between them.

The preferred conformation of a molecule can differ between the gas phase and in solution. In the gas phase, intramolecular forces such as hydrogen bonding and steric repulsion are the primary determinants of conformational preference. In solution, intermolecular interactions with solvent molecules also play a crucial role.

Computational models can account for solvent effects through either implicit or explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. Explicit models involve including a number of solvent molecules in the calculation, providing a more detailed picture of solute-solvent interactions but at a much higher computational expense. For this compound, computational studies could predict whether the presence of a polar or nonpolar solvent would stabilize or destabilize certain conformers, which is critical for understanding its behavior in different chemical environments.

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

In a typical MEP map, regions of negative electrostatic potential, usually colored red, indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, colored blue, are electron-deficient and are sites for nucleophilic attack. Green and yellow areas represent regions of intermediate potential.

For a molecule like this compound, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen atom due to the presence of lone pairs, making it a likely site for hydrogen bonding and electrophilic interactions. The nitrogen atom of the amide group and the bromine atom would also exhibit negative potential. The hydrogen atom of the N-H group would be a site of positive potential, making it a hydrogen bond donor. The aromatic ring would generally show a negative potential above and below the plane of the ring due to the π-electron system.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of organic molecules with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) Chemical Shifts

Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The process typically involves:

Conformational Analysis: Identifying the molecule's most stable three-dimensional structures (conformers) in a given solvent, as chemical shifts are sensitive to the molecular geometry.

Geometry Optimization: Optimizing the geometry of each significant conformer using a selected DFT functional and basis set.

Shielding Tensor Calculation: Calculating the magnetic shielding tensors for each nucleus using methods like Gauge-Including Atomic Orbital (GIAO).

Chemical Shift Determination: Converting the calculated isotropic shielding values into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions depends heavily on the chosen level of theory (functional and basis set) and the model used to simulate the solvent environment (e.g., Polarizable Continuum Model, PCM). For similar molecules, functionals like B3LYP and basis sets such as 6-311++G(d,p) have been shown to provide reliable results. A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for the lowest energy conformer of this compound is presented below to illustrate the expected output of such calculations.

Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound (Note: These values are illustrative and not from actual published research on this specific compound.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Amide N-H8.5 - 9.5-
Aromatic C-H7.0 - 8.0110 - 140
Methine C-H2.0 - 2.545 - 55
Methylene (B1212753) CH₂1.5 - 2.025 - 35
Methyl CH₃0.8 - 1.210 - 15
Carbonyl C=O-170 - 180
C-Br-115 - 125

Vibrational Frequencies

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of this compound. This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic vibrational frequencies.

The key vibrational modes expected for this molecule include:

N-H stretching: Typically observed in the range of 3200-3400 cm⁻¹.

C=O stretching (Amide I band): A strong absorption expected around 1650-1680 cm⁻¹.

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

C-H stretching (aliphatic and aromatic): Found in the 2850-3100 cm⁻¹ range.

N-H bending (Amide II band): Usually appears near 1550 cm⁻¹.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound (Note: These values are illustrative and not from actual published research on this specific compound.)

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Expected Intensity
N-H Stretch3350Medium
Aromatic C-H Stretch3080Medium-Weak
Aliphatic C-H Stretch2970Strong
C=O Stretch (Amide I)1670Very Strong
Aromatic C=C Stretch1590, 1480Medium-Strong
N-H Bend (Amide II)1550Strong
C-N Stretch1250Medium
C-Br Stretch650Medium

Reactivity Predictions and Mechanistic Insights from Computational Models

Computational models are instrumental in predicting the chemical reactivity of this compound and elucidating potential reaction mechanisms.

Frontier Molecular Orbital (FMO) Analysis

The reactivity of a molecule can often be understood by examining its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability to donate electrons (nucleophilicity). The regions of the molecule where the HOMO is localized are likely sites for electrophilic attack.

LUMO: Represents the ability to accept electrons (electrophilicity). The regions where the LUMO is localized are susceptible to nucleophilic attack.

For this compound, the HOMO is expected to be localized primarily on the bromophenyl ring and the amide nitrogen, suggesting these are the most nucleophilic sites. The LUMO is likely to be distributed over the aromatic ring and the carbonyl group, indicating these as potential sites for nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap implies lower reactivity.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface.

Red regions (negative potential): Indicate electron-rich areas, such as the oxygen atom of the carbonyl group, which are prone to electrophilic attack.

Blue regions (positive potential): Indicate electron-poor areas, such as the hydrogen atom of the amide group, which are susceptible to nucleophilic attack.

The MEP map for this compound would likely show a significant negative potential around the carbonyl oxygen and a positive potential around the amide proton, consistent with the expected hydrogen bonding capabilities and reactivity of the amide group.

Mechanistic Insights

Computational models can be used to study the pathways of chemical reactions involving this compound. By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction's feasibility and kinetics. For instance, the mechanism of amide hydrolysis or nucleophilic aromatic substitution could be investigated, identifying the most favorable reaction pathways and the structures of key transition states.

Advanced Applications in Chemical Synthesis and Materials Science Non Biological Focus

Utilization as a Building Block in Complex Molecule Synthesis

Organic building blocks are foundational molecules used for the modular construction of more complex chemical architectures. The structure of N-(2-bromophenyl)-2-ethylbutanamide makes it a promising, though currently underexplored, building block for synthesizing intricate organic molecules. Its utility stems primarily from the presence of the aryl bromide functional group.

The carbon-bromine bond on the phenyl ring is a key site for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds. Potential transformations involving this compound as a substrate could include:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) to form a new carbon-carbon bond, effectively replacing the bromine atom with a new aryl, vinyl, or alkyl group. This would yield complex biaryl or substituted aromatic structures.

Buchwald-Hartwig Amination: Coupling with an amine to replace the bromine atom with a nitrogen-based functional group. This would lead to the synthesis of N,N'-disubstituted ortho-phenylenediamines, which are valuable intermediates.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group, creating a carbon-carbon triple bond at the 2-position of the phenyl ring.

Heck Coupling: Reaction with an alkene to form a new carbon-carbon bond, leading to the synthesis of substituted styrenyl derivatives.

The steric hindrance from the adjacent 2-ethylbutanamide (B1267559) group could influence the efficiency and regioselectivity of these coupling reactions, a factor that would require empirical investigation.

Integration into Polymer Architectures and Macromolecular Systems

While no specific polymers incorporating this compound have been reported, its structure allows for its potential inclusion in macromolecular systems. The molecule could be modified to act as a functional monomer or as a side-chain pendant group that imparts specific properties to a polymer.

One hypothetical pathway involves the chemical modification of the aryl bromide. For instance, it could be converted into a polymerizable functional group, such as a vinyl group (via a Stille or Suzuki coupling) or an acrylate (B77674). The resulting monomer could then be subjected to polymerization techniques like free-radical polymerization or reversible addition-fragmentation chain-transfer (RAFT) polymerization to create novel polymers.

Alternatively, the intact molecule could be grafted onto an existing polymer backbone. If a polymer contains reactive sites, the this compound could be attached via a coupling reaction at the bromine position. The bulky 2-ethylbutanoyl group and the polar amide linkage would be expected to influence the resulting polymer's physical properties, such as its solubility, thermal stability, and chain packing.

Exploration in Supramolecular Chemistry for Directed Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The this compound molecule possesses key features that make it a candidate for studies in directed self-assembly.

The secondary amide group (-NH-C=O) is a classic functional group for forming strong and directional hydrogen bonds. In the solid state or in specific solvents, it is conceivable that molecules of this compound could self-assemble into well-ordered, one-dimensional tapes or two-dimensional sheets through intermolecular N-H···O=C hydrogen bonding.

Role as a Precursor for Novel Chemical Reagents or Ligands

The ortho-disubstituted arrangement of the bromo and amide groups on the phenyl ring makes this compound a potential precursor for the synthesis of bidentate ligands, which are critical components in catalysis.

A common strategy for creating such ligands involves the substitution of the ortho-halogen with a donor atom, such as phosphorus or sulfur. For example, a reaction with a diarylphosphine (e.g., diphenylphosphine) via a metal-catalyzed coupling or nucleophilic substitution could potentially install a phosphine (B1218219) group at the 2-position, adjacent to the amide nitrogen. The resulting molecule would be an N,P-bidentate ligand.

Such ligands, featuring a hard nitrogen donor and a soft phosphorus donor, are highly valuable in coordination chemistry and homogeneous catalysis. They can coordinate with a variety of transition metals (e.g., palladium, nickel, rhodium) to form stable complexes that may exhibit unique catalytic activity in reactions such as cross-coupling, hydrogenation, or hydroformylation. The steric bulk provided by the 2-ethylbutanoyl group could be tuned to influence the selectivity and efficiency of the resulting metal catalyst.

Conclusion and Future Research Directions

Summary of Key Chemical Insights and Methodological Advancements

N-(2-bromophenyl)-2-ethylbutanamide is an amide featuring a stereocenter at the alpha-carbon of the acyl group and a bromine-substituted aromatic ring. Its synthesis can be achieved through standard amide bond formation reactions, such as the reaction of 2-bromoaniline (B46623) with 2-ethylbutanoyl chloride. The presence of the bromine atom on the phenyl ring and the chiral center offers significant opportunities for further synthetic transformations.

The reactivity of this compound is dictated by the amide functionality, the aromatic bromine substituent, and the alkyl chain. The amide bond is susceptible to hydrolysis under acidic or basic conditions. The bromine atom can participate in various transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Spectroscopic analysis is crucial for the characterization of this compound. The predicted ¹H and ¹³C NMR spectra would show characteristic signals for the aromatic protons, the amide proton, and the protons of the 2-ethylbutyl group. Infrared spectroscopy would reveal a strong absorption band for the amide carbonyl group. Mass spectrometry would provide information on the molecular weight and fragmentation pattern of the molecule.

Unexplored Reactivity Pathways and Synthetic Opportunities

The synthetic potential of this compound remains largely untapped. Future research could focus on several promising areas:

Asymmetric Synthesis: The development of stereoselective syntheses of this compound would be of significant interest, providing access to enantiomerically pure material for further applications.

Intramolecular Cyclization Reactions: The ortho-bromo substituent on the phenyl ring is well-positioned for intramolecular cyclization reactions. For instance, transition-metal-catalyzed intramolecular C-N or C-C bond formation could lead to the synthesis of novel heterocyclic compounds.

Directed C-H Functionalization: The amide group could act as a directing group for the functionalization of C-H bonds in the aromatic ring or the alkyl chain, offering a direct route to more complex analogues.

Potential for Development of New Analytical and Spectroscopic Probes

The structural features of this compound make it a potential scaffold for the development of new analytical probes.

Fluorescent Probes: Modification of the aromatic ring through cross-coupling reactions with fluorogenic groups could lead to the development of fluorescent sensors for various analytes.

Electrochemical Probes: The bromo-substituted aromatic ring can be electrochemically active. This property could be exploited for the design of electrochemical sensors.

Chiral Recognition: The chiral nature of the molecule could be utilized in the development of probes for the enantioselective recognition of other chiral molecules.

Broader Implications for Fundamental Organic Chemistry Research

The study of this compound and its derivatives can contribute to a deeper understanding of several fundamental concepts in organic chemistry:

Conformational Analysis: Investigation of the conformational preferences of the amide bond and the 2-ethylbutyl group can provide insights into non-covalent interactions and their influence on molecular shape.

Reaction Mechanisms: Detailed mechanistic studies of the reactions of this compound can help to elucidate the factors that control reactivity and selectivity in organic transformations.

Structure-Property Relationships: By synthesizing and characterizing a series of derivatives with systematic structural modifications, it will be possible to establish clear relationships between molecular structure and chemical, physical, and biological properties.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-(2-bromophenyl)-2-ethylbutanamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves coupling 2-bromoaniline with 2-ethylbutanoic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Reaction parameters such as temperature (60–80°C), solvent (e.g., DMF or dichloromethane), and stoichiometric ratios are critical. For optimization, use Design of Experiments (DoE) to evaluate interactions between variables (e.g., molar ratios, solvent polarity) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton environments and carbon frameworks. Infrared (IR) spectroscopy identifies amide C=O stretching (~1650–1700 cm⁻¹) and aromatic C-Br bonds (~500–600 cm⁻¹). Mass spectrometry (MS) validates molecular weight (MW: 270.17 g/mol) and fragmentation patterns. X-ray crystallography (using SHELX programs) resolves 3D molecular geometry .

Q. How does the bromine substituent on the phenyl ring influence the compound's physicochemical properties?

  • Methodological Answer : Bromine increases molecular weight and lipophilicity (logP), enhancing membrane permeability. Its electron-withdrawing nature alters electronic distribution, affecting reactivity in substitution reactions. Use computational tools (e.g., DFT) to map electrostatic potentials and predict sites for electrophilic/nucleophilic attacks .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between this compound and its structural analogs (e.g., 3- or 4-bromo derivatives)?

  • Methodological Answer : Perform comparative structure-activity relationship (SAR) studies. Assess binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) against target proteins. Molecular docking simulations (e.g., AutoDock Vina) can model interactions, highlighting steric/electronic effects of bromine positioning .

Q. How can researchers design experiments to elucidate the compound's mechanism of action in antimicrobial or anticancer contexts?

  • Methodological Answer : Use transcriptomics (RNA-seq) to identify differentially expressed genes in treated microbial/cancer cells. Enzyme inhibition assays (e.g., β-lactamase for antimicrobial studies) or apoptosis markers (e.g., caspase-3 activation) clarify mechanistic pathways. Combine with proteomics (LC-MS/MS) to detect post-translational modifications .

Q. What methodologies are recommended for analyzing stability and degradation products of this compound under varying storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) with HPLC-MS monitoring. Forced degradation (acid/base hydrolysis, oxidative stress) identifies breakdown products. Pair with thermal analysis (TGA/DSC) to assess decomposition thresholds. Quantum mechanical calculations predict degradation pathways .

Q. How can crystallographic data from SHELX refine the compound's supramolecular interactions in solid-state studies?

  • Methodological Answer : SHELXL refines hydrogen bonding (e.g., N-H···O) and π-π stacking interactions using high-resolution X-ray data. Analyze packing diagrams to correlate crystal packing with solubility and stability. Compare polymorphs (if any) via PXRD to assess lattice energy differences .

Q. What in vitro models are suitable for evaluating the compound's toxicity profile?

  • Methodological Answer : Use human cell lines (e.g., HepG2 for hepatotoxicity, HEK293 for renal toxicity) with MTT/WST-1 assays. Measure IC₅₀ values and compare to positive controls (e.g., cisplatin for cytotoxicity). Include genotoxicity assays (Ames test, comet assay) to assess DNA damage potential .

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